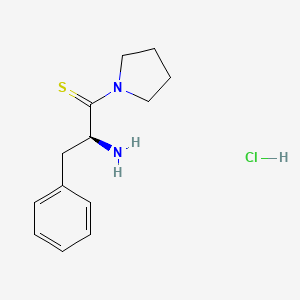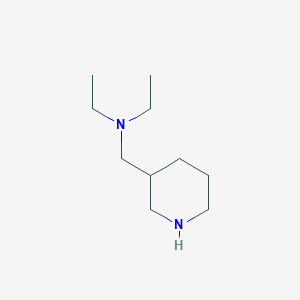
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
货号:
B1169567
CAS 编号:
184360-53-0
分子量:
270.82 g/mol
InChI 键:
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . Solution phase synthesis is sometimes required for peptides with non-typical structures . The solution synthesis is beneficial, especially for large-scale synthesis (gram-scale) of short peptides, where solid-phase synthesis might be too expensive .Molecular Structure Analysis
The molecular structure of such compounds is likely to be complex and would depend on the specific sequence of amino acids and other components. The Phe-Phe motif, for example, has been shown to self-assemble into nanostructures with interesting properties, including photoinduced ferroelectricity and piezoelectricity . These properties suggest the potential for functional nanomaterials that respond to electrical or mechanical stimuli .Chemical Reactions Analysis
The chemical reactions involved in the formation and modification of such compounds would depend on the specific synthesis methods used. For example, acid hydrolysis is a common method for hydrolyzing a protein sample, which can be performed in either vapor or liquid phase . The acid-hydrolysis reaction with 6 M HCl results in the addition of water to each covalent peptide bond, yielding the desired individual amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the Phe-Phe motif has been shown to self-assemble into nanostructures with interesting properties, including photoinduced ferroelectricity and piezoelectricity .作用机制
安全和危害
The safety and hazards associated with such compounds would depend on their specific structure and use. For example, hydrochloric acid, which may be involved in the synthesis of such compounds, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTOAGNJNRCBAJ-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)[C@H](CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718684 |
Source


|
| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184360-53-0 |
Source


|
| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
*
Cat. No.: B1169484
CAS No.: 121906-45-4
7-Benzothiazolesulfonic acid, 6-methyl-2-4-(2,4,6-triam...
Cat. No.: B1169488
CAS No.: 114565-65-0
subtilisin J
Cat. No.: B1169489
CAS No.: 120858-57-3
beta-Alanine, N-[[4-[4-[[4-[2,4-bis(1,1-dimethylpropyl...
Cat. No.: B1169490
CAS No.: 111631-47-1


![2-[2-([1,2,4]Triazolo[3,4-a]phthalazin-6-ylamino)ethoxy]ethanol](/img/structure/B1169494.png)

![tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B1169504.png)
